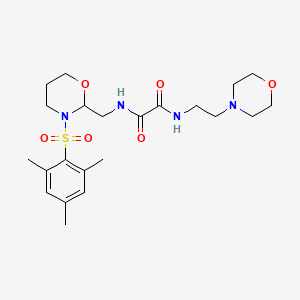

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex hybrid structure. Its core oxalamide moiety (N1,N2-substituted oxalamide) is functionalized with two distinct substituents:

- N1-substituent: A 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethyl group, introducing a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety fused to a six-membered oxazinan ring.

- N2-substituent: A 2-morpholinoethyl chain, which adds a morpholine ring—a common pharmacophore known for enhancing solubility and modulating pharmacokinetics.

While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides reported in pharmaceutical and materials science research, particularly in targeting enzymes or receptors (e.g., HIV entry inhibitors, flavorants) .

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O6S/c1-16-13-17(2)20(18(3)14-16)33(29,30)26-6-4-10-32-19(26)15-24-22(28)21(27)23-5-7-25-8-11-31-12-9-25/h13-14,19H,4-12,15H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMNHOCAATLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves a multi-step process:

Preparation of the Oxazinan Intermediate: : The oxazinan ring is synthesized via cyclization reactions involving appropriate amine and aldehyde precursors under controlled conditions.

Introduction of Mesitylsulfonyl Group: : The oxazinan intermediate is then subjected to sulfonylation using mesitylene sulfonyl chloride in the presence of a base like pyridine to introduce the mesitylsulfonyl group.

Attachment of the Morpholinoethyl Group: : The morpholinoethyl moiety is incorporated through nucleophilic substitution reactions, often using morpholine and an appropriate alkylating agent.

Formation of Oxalamide: : The final oxalamide linkage is achieved via condensation reactions between the intermediate compounds and oxalyl chloride or its derivatives under anhydrous conditions.

Industrial Production Methods

Industrial production of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically scales up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidative cleavage of the oxazinan ring under strong oxidizing conditions, forming smaller organic molecules.

Reduction: : Reduction reactions can target sulfonyl groups, potentially reducing them to sulfonamides or other derivatives.

Substitution: : Various nucleophilic substitution reactions can occur at the morpholinoethyl or mesitylsulfonyl sites.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: : Nucleophiles such as amines, thiols, or halides under mild to moderate temperatures.

Major Products

Oxidation typically results in smaller aldehydes, ketones, or carboxylic acids.

Reduction could yield sulfonamide derivatives.

Substitution reactions may lead to various substituted oxazinan or morpholinoethyl compounds.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules.

Investigated for its potential as a catalyst or ligand in coordination chemistry.

Biology

Studied for its interaction with specific enzymes and proteins, potentially serving as an inhibitor or activator.

Medicine

Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.

Possible use as a scaffold in drug design and development.

Industry

Utilized in the synthesis of specialty chemicals and advanced materials.

Potential application in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action for N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is highly dependent on its interaction with molecular targets. Generally, its activity involves:

Binding to Enzymes or Receptors: : The compound may bind to active sites or allosteric sites on enzymes, altering their activity.

Pathway Modulation: : Interaction with signaling pathways, possibly affecting gene expression or protein synthesis.

Cellular Penetration: : Its structure facilitates crossing cell membranes, allowing intracellular activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxalamides

Key Observations :

- The target compound’s mesitylsulfonyl group distinguishes it from most analogs, which typically feature aryl (e.g., methoxybenzyl) or heteroaromatic (e.g., pyridyl) substituents . This group may enhance steric hindrance or sulfonamide-mediated interactions with biological targets.

Functional and Pharmacological Comparison

Key Observations :

- The target compound’s mesitylsulfonyl group may confer unique binding properties compared to S336’s methoxybenzyl or Compound 13’s thiazole groups. Sulfonyl groups are known to interact with polar residues in enzyme active sites .

- The morpholinoethyl chain could enhance metabolic stability relative to pyridyl groups in S336/S5456, as morpholine is less prone to oxidative metabolism .

Pharmacokinetic and Toxicological Considerations

- Metabolism : Oxalamides like S336 and S5456 are metabolized via hydrolytic cleavage of the oxalamide bond or oxidation of substituents (e.g., pyridyl groups) . The target compound’s mesitylsulfonyl group may slow hydrolysis due to steric effects.

- Toxicity: Structurally related oxalamides (e.g., FEMA 4233) exhibit high NOEL (No Observed Effect Level) values (100 mg/kg bw/day), suggesting low systemic toxicity .

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound with potential therapeutic applications in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is represented as , indicating a significant molecular weight and a complex arrangement of functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 431.55 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

| LogP | Not specified |

Biological Activity

Research indicates that compounds similar to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related oxazinonaphthalene derivatives have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division.

Case Studies

- Tubulin Inhibition : A study involving oxazinonaphthalene derivatives demonstrated that certain analogs inhibited tubulin polymerization in a dose-dependent manner, leading to G2/M phase arrest in cancer cells. This mechanism is vital for compounds targeting cancer therapeutics as it disrupts the mitotic process essential for tumor growth .

- Cytotoxicity Assays : Cytotoxicity evaluations against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) revealed that several synthesized compounds showed significant antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM . While specific data for N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is limited, its structural similarities suggest comparable activity.

The proposed mechanism of action for compounds like N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, these compounds prevent the normal polymerization process required for microtubule formation during mitosis.

- Cell Cycle Arrest : The resultant disruption leads to cell cycle arrest at the G2/M phase, effectively halting cell division and promoting apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the mesitylsulfonyl group into oxalamide derivatives, and how can reaction conditions be optimized to ensure high purity?

- Methodological Answer : The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride under anhydrous conditions. For example, in analogous compounds (e.g., ), chlorination with phosphorus pentachloride (PCl₅) in toluene was used to activate intermediates for sulfonylation. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexanes, followed by NMR and HPLC validation (>90% purity) . Key optimizations include controlling reaction temperature (10–25°C) and stoichiometry to minimize byproducts.

Q. How do structural features like the 1,3-oxazinan-2-yl and morpholinoethyl groups influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The 1,3-oxazinan-2-yl ring enhances rigidity and may improve metabolic stability by reducing oxidative degradation. The morpholinoethyl group increases hydrophilicity, which can be quantified via logP measurements (e.g., using shake-flask or chromatographic methods). Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) over 24 hours, monitored by LC-MS, are recommended to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the mesitylsulfonyl group in target binding, particularly in enzyme inhibition assays?

- Methodological Answer : Generate analogs with alternative sulfonyl groups (e.g., tosyl, naphthylsulfonyl) and compare inhibitory potency against target enzymes (e.g., soluble epoxide hydrolase or proteases). Use X-ray crystallography or molecular docking to map interactions between the mesitylsulfonyl moiety and hydrophobic enzyme pockets. For example, highlights SAR for oxalamides in enzyme inhibition, where bulky substituents improved affinity by 2–3 orders of magnitude .

Q. What strategies resolve contradictions in biological activity data observed across different assay systems (e.g., cell-free vs. cell-based assays)?

- Methodological Answer : Discrepancies may arise from differences in membrane permeability or off-target effects. Perform parallel assays:

- Cell-free : Measure direct enzyme inhibition (IC₅₀) using fluorogenic substrates.

- Cell-based : Use reporter gene assays or Western blotting to assess downstream target modulation.

Cross-validate with pharmacokinetic studies (e.g., Caco-2 permeability) to identify transport limitations .

Q. How can stereochemical outcomes be controlled during the synthesis of the 1,3-oxazinan-2-ylmethyl moiety, and what analytical techniques confirm configuration fidelity?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enforce stereochemistry during ring formation. Characterization via chiral HPLC (e.g., Daicel columns) and ¹H NMR coupling constants (e.g., axial vs. equatorial protons in the oxazinan ring) are critical. For example, used ¹³C NMR to confirm single-isomer thiazolidinone derivatives .

Data Contradiction and Validation Questions

Q. When NMR and mass spectrometry data conflict in confirming molecular weight (e.g., due to adducts or impurities), what orthogonal techniques ensure structural accuracy?

- Methodological Answer : Combine:

- High-resolution MS (HRMS) : Resolve exact mass discrepancies (e.g., ±0.001 Da).

- 2D NMR (HSQC, HMBC) : Verify connectivity, especially for sulfonyl and morpholino groups.

- Elemental analysis : Validate C, H, N, S content within 0.3% theoretical values.

Contradictions in (e.g., ESI-MS vs. NMR) were resolved by repeating synthesis under inert atmosphere to exclude oxidative adducts .

Experimental Design and Optimization

Q. What in silico tools are most effective for predicting metabolic hotspots in this compound, and how can these predictions guide derivatization?

- Methodological Answer : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify labile sites (e.g., sulfonamide cleavage, morpholino N-oxidation). Prioritize derivatization at predicted hotspots:

- Mesitylsulfonyl : Introduce electron-withdrawing groups to reduce nucleophilic attack.

- Morpholinoethyl : Replace with piperazinyl or thiomorpholine to alter metabolic pathways .

Mechanistic and Target Engagement Studies

Q. How can photoaffinity labeling or click chemistry probes be incorporated into this compound to map target engagement in live cells?

- Methodological Answer : Synthesize analogs with alkyne or diazirine tags at the oxalamide linker. After cellular treatment, perform click chemistry with azide-fluorophores (e.g., TAMRA) for visualization via fluorescence microscopy. Validate targets using pull-down assays with streptavidin beads and LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.